(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea
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Overview
Description
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a quinoline ring system with a methyl group at the 6th position and a thiourea moiety attached to the 5th position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea typically involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other organic molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and applications.
Comparison with Similar Compounds
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea can be compared with other thiourea derivatives and quinoline-based compounds. Similar compounds include:
Thiourea: A simple thiourea derivative with a wide range of applications in organic synthesis and biology.
Quinoline: A heterocyclic aromatic compound with various derivatives used in medicinal chemistry.
6-Methyl-1,2,3,4-tetrahydroquinoline: The parent compound without the thiourea moiety, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity.
Biological Activity
(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound features a tetrahydroquinoline structure with a thiourea moiety, which is pivotal in its interaction with biological systems. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical formula is C11H15N3S, and it has a molecular weight of 225.32 g/mol. The structural features that contribute to its biological activity include:
- Tetrahydroquinoline Ring : Provides a framework for interaction with various biological targets.
- Thiourea Moiety : Known for its ability to form hydrogen bonds and interact with enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate activity | |
Candida albicans | Antifungal effects |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that the compound can significantly reduce the proliferation of cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.
A notable study highlighted the efficacy of this compound against breast cancer cell lines, showing a dose-dependent response in cell viability reduction.
Enzyme Inhibition
The thiourea moiety in this compound allows it to act as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways:
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
ABHD12 | Competitive | 5.0 | |
Carbonic Anhydrase | Non-competitive | 10.0 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The thiourea group can form hydrogen bonds with amino acids in enzyme active sites.
- Disruption of Cellular Processes : By inhibiting key enzymes, the compound can disrupt metabolic processes essential for cell survival and proliferation.
Comparative Studies
When compared to other thiourea derivatives and quinoline-based compounds, this compound demonstrates unique properties due to its specific structural configuration. For instance:
Compound | Activity Profile |
---|---|
Thiourea | Broad-spectrum antimicrobial |
Quinoline | Primarily anticancer |
6-Methyl-1,2,3,4-tetrahydroquinoline | Enhanced enzyme inhibition and cytotoxicity |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and cancer:
- Case Study on Antimicrobial Activity : A study conducted on infected wounds demonstrated that topical application of this compound significantly reduced bacterial load compared to standard treatments.
- Clinical Trials for Cancer Treatment : Preliminary results from clinical trials suggest that patients treated with formulations containing this compound showed improved outcomes in tumor regression rates.
Properties
IUPAC Name |
(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h4-5,13H,2-3,6H2,1H3,(H3,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAUBNMHLUTUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.